molecular formula C8H13N3 B1604815 N-(4-Pyridylmethyl)ethylenediamine CAS No. 7149-44-2

N-(4-Pyridylmethyl)ethylenediamine

Cat. No.: B1604815
CAS No.: 7149-44-2
M. Wt: 151.21 g/mol
InChI Key: BGCZGXQDXVUOKK-UHFFFAOYSA-N
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Description

N-(4-Pyridylmethyl)ethylenediamine is an organic compound with the molecular formula C8H13N3. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 4-pyridylmethyl group. This compound is known for its chelating properties, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Pyridylmethyl)ethylenediamine can be synthesized through a reaction between 4-pyridylmethyl chloride and ethylenediamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure complete conversion of reactants to the desired product. The product is then purified through distillation or recrystallization to achieve the required purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Pyridylmethyl)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the pyridylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted ethylenediamine derivatives.

Scientific Research Applications

N-(4-Pyridylmethyl)ethylenediamine is used in various scientific research applications, including:

    Chemistry: As a chelating agent in coordination chemistry to form stable complexes with metal ions.

    Biology: In studies involving metal ion transport and regulation within biological systems.

    Medicine: As a potential therapeutic agent due to its ability to chelate heavy metals and reduce metal-induced toxicity.

    Industry: In the production of catalysts and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(4-Pyridylmethyl)ethylenediamine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions such as zinc, copper, and iron, thereby modulating their availability and activity within biological systems. This chelation process can influence various biochemical pathways, including those involved in oxidative stress and metal ion homeostasis.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: A similar compound with four pyridylmethyl groups instead of one.

    N,N’-Bis(2-pyridylmethyl)ethylenediamine: A compound with two pyridylmethyl groups.

Uniqueness

N-(4-Pyridylmethyl)ethylenediamine is unique due to its specific structure, which allows it to form stable complexes with metal ions while maintaining a relatively simple synthesis process. Its single pyridylmethyl group provides a balance between chelating ability and ease of synthesis, making it a versatile compound in various applications.

Properties

IUPAC Name

N'-(pyridin-4-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-3-6-11-7-8-1-4-10-5-2-8/h1-2,4-5,11H,3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCZGXQDXVUOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221709
Record name N-(4-Pyridylmethyl)ethylenediamine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-44-2
Record name N1-(4-Pyridinylmethyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7149-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(4-Pyridylmethyl)ethylenediamine
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Record name NSC72096
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Record name N-(4-Pyridylmethyl)ethylenediamine
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Record name N-(4-pyridylmethyl)ethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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